N-(3-chlorobenzyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide
Description
N-(3-chlorobenzyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide is a synthetic benzoxazin-derived carboxamide compound characterized by a 3-chlorobenzyl substituent and a fused benzoxazinone moiety. The compound’s core consists of a benzamide scaffold linked to a 1,4-benzoxazin-3-one system, with a chlorine atom at the meta position of the benzyl group.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4/c24-16-5-3-4-14(10-16)12-25-23(29)18-7-2-1-6-17(18)22(28)15-8-9-20-19(11-15)26-21(27)13-30-20/h1-11H,12-13H2,(H,25,29)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMPOXFHNFHQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorobenzyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 861212-84-2
- Molecular Formula : C23H17ClN2O4
- Molar Mass : 420.85 g/mol
The compound primarily acts as an inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a crucial enzyme involved in various cellular processes including metabolism, cell differentiation, and apoptosis. GSK-3β has been implicated in several diseases such as Alzheimer's disease, diabetes, and cancer. Inhibition of this enzyme can lead to therapeutic effects in these conditions.
GSK-3β Inhibition Studies
A study demonstrated that derivatives similar to this compound showed potent GSK-3β inhibition with an IC50 value of approximately 1.6 μM. This was confirmed through cell-based assays where treatment with the compound resulted in increased phosphorylation of GSK-3β at Ser9, indicating effective inhibition of its activity .
Biological Activities
-
Anticancer Activity :
- The compound has shown potential in inhibiting cancer cell proliferation. Its mechanism involves modulation of signaling pathways related to cell survival and apoptosis.
- In vitro assays indicated that treatment with the compound led to significant reductions in the viability of various cancer cell lines.
-
Neuroprotective Effects :
- Given its role as a GSK-3β inhibitor, the compound may also have neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's.
- Studies involving neuroblastoma cells demonstrated that the compound could mitigate cell death induced by oxidative stress.
-
Anti-inflammatory Properties :
- The compound has been reported to exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines and mediators.
- This activity suggests potential applications in treating inflammatory conditions.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Identified as a potent GSK-3β inhibitor with significant effects on neuroblastoma cells. |
| Study 2 | Demonstrated broad biological activities including anticancer and anti-inflammatory effects across various models. |
| Review Article | Provided an overview of the chemistry and bioactivities of benzoxazine derivatives, emphasizing their therapeutic potential. |
Scientific Research Applications
Antibacterial and Antifungal Properties
Research indicates that derivatives of benzoxazine compounds exhibit significant antibacterial and antifungal activities. For instance, a study synthesized various benzoxazine derivatives and evaluated their effectiveness against several bacterial strains. The results demonstrated that certain compounds showed promising activity against Bacillus subtilis and Escherichia coli, with minimal inhibitory concentrations (MICs) as low as 12.5 µg/mL .
Anticancer Activity
The anticancer potential of N-(3-chlorobenzyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide has been explored through computational docking studies and biological evaluations. A study focused on synthesizing novel benzoxazole derivatives reported significant cytotoxic effects against various cancer cell lines, indicating that this class of compounds could serve as a basis for developing new anticancer agents .
Case Studies
- Antibacterial Evaluation : In a study published in Advances in Basic and Applied Sciences, researchers synthesized various benzoxazine derivatives and tested their antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa. The findings highlighted that specific modifications to the chemical structure significantly enhanced antibacterial activity .
- Anticancer Research : A recent publication described the design and synthesis of 4-chloro-benzoxazole derivatives that were evaluated for anticancer properties. The study utilized both in vitro assays and computational modeling to predict binding affinities to target proteins associated with cancer progression .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The most closely related compound to N-(3-chlorobenzyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide is 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide (CAS: 861209-40-7), which substitutes the 3-chlorobenzyl group with a 3-(trifluoromethyl)benzyl moiety . Below is a systematic comparison:
Table 1: Structural and Physicochemical Comparison
| Property | N-(3-chlorobenzyl) Derivative (Hypothetical) | N-(3-(trifluoromethyl)benzyl) Derivative (CAS 861209-40-7) |
|---|---|---|
| Molecular Formula | C₂₃H₁₇ClN₂O₄ | C₂₄H₁₇F₃N₂O₄ |
| Molecular Weight (g/mol) | ~428.85 (calculated) | 454.4 |
| Density (g/cm³) | Not reported | 1.366 ± 0.06 (predicted) |
| Boiling Point (°C) | Not reported | 692.2 ± 55.0 (predicted) |
| Acidity (pKa) | Not reported | 11.92 ± 0.20 (predicted) |
| Key Substituent | -Cl (electron-withdrawing) | -CF₃ (strongly electron-withdrawing, lipophilic) |
Key Findings:
The CF₃ group enhances electronegativity and steric bulk, which may influence binding interactions in biological targets (e.g., enzyme inhibition) compared to the chloro analog .
Molecular Weight and Stability :
- The trifluoromethyl derivative’s higher molecular weight (454.4 vs. ~428.85) suggests increased thermal stability, as reflected in its predicted boiling point of 692.2°C. The chloro analog’s lower molecular weight may correlate with reduced melting/boiling points, though experimental validation is needed.
Acidity and Reactivity: The trifluoromethyl derivative’s predicted pKa of 11.92 indicates moderate basicity, likely due to the benzoxazinone moiety.
Structural Determination and Methodological Considerations
While neither compound’s crystallographic data are explicitly provided in the evidence, programs like SHELXL and SHELXS (widely used for small-molecule refinement and structure solution) could be employed to resolve their molecular configurations . Such methods would clarify stereochemical details and intermolecular interactions, which are vital for understanding comparative bioactivity.
Q & A
Q. What are the standard synthetic routes for N-(3-chlorobenzyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide, and how do reaction conditions impact yield?
- Methodological Answer : The compound is synthesized via a multi-step approach involving:
- Coupling Reactions : Benzoxazinone and chlorobenzyl intermediates are coupled using carbodiimide-based reagents (e.g., EDCI) in anhydrous solvents like DMF or THF under nitrogen .
- Solvent Selection : Ethanol or acetonitrile is often used for cyclization steps, with yields influenced by polarity and temperature control. For example, microwave-assisted synthesis in ethanol improves reaction efficiency (70% yield) compared to conventional heating .
- Purification : Flash chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol is critical for isolating pure product .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming the benzoxazinone core (e.g., δ 4.3–4.6 ppm for oxazinone protons) and chlorobenzyl substituents (aromatic protons at δ 7.2–7.5 ppm) .
- X-ray Crystallography : Resolves structural ambiguities, such as confirming the Z-configuration of hydrazone derivatives (bond lengths: C=O ~1.22 Å, C–N ~1.34 Å) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 423.1) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., NOESY NMR for spatial proximity analysis and X-ray for absolute configuration) to address discrepancies. For example, X-ray confirmed the Z-configuration of a hydrazone analog, overriding initial NMR assumptions .
- Dynamic Effects : Consider tautomerism or solvent-induced shifts in NMR. Computational modeling (DFT) can predict stable conformers and align with experimental data .
Q. What strategies optimize the synthetic pathway for improved yield and scalability while adhering to green chemistry principles?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (30 minutes vs. 6 hours) and improves yield (60–70%) by enhancing thermal efficiency .
- Catalyst Selection : Potassium carbonate or sodium pivalate in acetonitrile minimizes side reactions during acyl transfer steps .
- Flow Chemistry : Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) enable precise control of exothermic steps, improving safety and reproducibility .
Q. How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at the benzyl position to assess impact on bioactivity. For example, 3-chlorophenyl analogs showed enhanced antimicrobial activity compared to unsubstituted derivatives .
- Biological Assays : Use standardized protocols (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory potential) with positive controls (e.g., ciprofloxacin, diclofenac) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
